molecular formula C6H9ClO3 B8140225 2-Oxopropyl 2-chloropropanoate

2-Oxopropyl 2-chloropropanoate

Cat. No.: B8140225
M. Wt: 164.59 g/mol
InChI Key: OMCNKDOOFAAZQS-UHFFFAOYSA-N
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Description

2-Oxopropyl 2-chloropropanoate is an organic compound featuring a 2-oxopropyl group (CH₃C(O)CH₂–) esterified with 2-chloropropanoic acid (ClCH₂CO₂H). For instance:

  • Functional Groups: The 2-oxopropyl moiety is observed in compounds like 8α-(2-oxopropyl)-erythraline (a bioactive alkaloid) , while the 2-chloropropanoate component shares similarities with 2-chloropropionic acid, a known industrial intermediate .
  • Reactivity: The ester linkage and chlorine substituent suggest susceptibility to hydrolysis and nucleophilic substitution, similar to 2-chloropropane derivatives .

Properties

IUPAC Name

2-oxopropyl 2-chloropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-4(8)3-10-6(9)5(2)7/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCNKDOOFAAZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Oxopropyl Benzoate Derivatives

  • Structure : Adamantyl-based 2-oxopropyl benzoates (e.g., compounds 2a–2r) exhibit synclinal conformations and loose crystal packing due to steric hindrance from the adamantyl group .
  • Bioactivity :
    • Antioxidant Activity : Compounds 2a, 2b, 2f, 2g, 2i, 2j, 2m, 2n, 2o, 2q, and 2r show strong hydrogen peroxide radical scavenging.
    • Anti-inflammatory Activity : Compounds 2p, 2q, and 2r inhibit albumin denaturation .

Chlorinated Propane Derivatives

  • 2-Chloropropane (Isopropyl Chloride) :
    • Applications : Solvent and intermediate in pharmaceuticals .
    • Hazards : Flammable; incompatible with oxidizers and bases .
  • 2-Chloropropionic Acid :
    • Applications : Agricultural and pharmaceutical intermediate .
    • Hazards : Corrosive; causes severe skin/eye damage .
  • Contrast: 2-Oxopropyl 2-chloropropanoate combines the volatility of chlorinated propanes with the reactivity of carboxylic acid esters, necessitating specialized handling.

N-Nitrosobis(2-oxopropyl)amine

  • Structure : Contains two 2-oxopropyl groups linked to a nitrosoamine core .
  • Bioactivity: A potent pancreatic carcinogen in Syrian hamsters, inducing ductular hyperplasia .
  • Contrast: Unlike this carcinogen, 2-oxopropyl 2-chloropropanoate lacks nitroso groups, but its chlorinated ester moiety may still pose toxicity risks.

Natural 2-Oxopropyl Alkaloids

  • Examples: 8α-(2-oxopropyl)-erythraline: Exhibits UV absorption at 201, 238, and 289 nm and IR peaks at 1712 cm⁻¹ (carbonyl) . 15,20-Dehydro-3α-(2-oxopropyl) coronaridine: A monoterpenoid indole alkaloid with ibogan-type skeleton modifications .
  • Contrast: Natural alkaloids prioritize structural complexity for bioactivity, whereas 2-oxopropyl 2-chloropropanoate is simpler and likely more reactive.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-oxopropyl 2-chloropropanoate in laboratory settings?

  • Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of 2-chloropropanoic acid with 2-oxopropanol (acetol). Reflux conditions (60–80°C) with concentrated sulfuric acid as a catalyst are typical. Purification involves neutralization of residual acid, followed by distillation under reduced pressure to isolate the ester . Alternative routes include transesterification using methyl 2-chloropropanoate and 2-oxopropyl alcohol under basic conditions (e.g., sodium methoxide) .

Q. How should researchers safely handle and store 2-oxopropyl 2-chloropropanoate to minimize exposure risks?

  • Methodological Answer :

  • Handling : Use nitrile gloves (12–15 mil thickness for direct contact) and lab coats. Work in a fume hood to avoid inhalation of vapors. Ground equipment to prevent static discharge .
  • Storage : Keep in sealed, corrosion-resistant containers at 2–8°C. Avoid proximity to oxidizers, heat sources, or open flames due to flammability (flash point ~50°C inferred from analogous esters) .
  • Exposure Limits : Adhere to occupational exposure limits (e.g., <50 ppm for chlorinated compounds) and monitor air quality using gas detectors .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-oxopropyl 2-chloropropanoate?

  • Methodological Answer :

  • NMR : Confirm ester linkage via 1H^1H-NMR peaks at δ 4.2–4.5 ppm (oxopropyl methylene) and δ 1.5–1.7 ppm (chloropropanoate methyl). 13C^{13}C-NMR detects carbonyl groups at ~170 ppm .
  • GC-MS : Identify impurities using a polar column (e.g., DB-5) with electron ionization. Monitor for fragments at m/z 99 (chloropropanoate ion) and m/z 73 (oxopropyl fragment) .
  • FT-IR : Validate ester C=O stretch at 1740–1720 cm1^{-1} and C-Cl stretch at 750–550 cm1^{-1} .

Advanced Research Questions

Q. What reaction mechanisms are involved in the hydrolysis of 2-oxopropyl 2-chloropropanoate under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The chloropropanoate moiety stabilizes the intermediate oxonium ion, accelerating cleavage .
  • Basic Hydrolysis (Saponification) : OH^- attacks the carbonyl carbon, forming a tetrahedral intermediate. The oxopropyl group’s electron-withdrawing effect increases reactivity. Monitor pH (>10) and temperature (40–60°C) to optimize yield .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected by-products, during synthesis?

  • Methodological Answer :

  • Troubleshooting :

By-Product Analysis : Use LC-MS to identify side products (e.g., diesters from over-esterification).

Replication : Standardize catalyst concentration (e.g., H2_2SO4_4 at 2–5 mol%) and reaction time (4–6 hours) to minimize variability .

Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying solvent polarity) to isolate contributing factors .

Q. What role does 2-oxopropyl 2-chloropropanoate play in polymer chemistry, particularly in radical polymerization processes?

  • Methodological Answer : The compound acts as a chain-transfer agent or initiator in atom transfer radical polymerization (ATRP). Its chlorine atom participates in reversible halogen exchange, controlling molecular weight distribution. Optimize molar ratios (monomer:initiator = 100:1) and reaction temperature (70–90°C) for polydispersity indices <1.3 .

Q. What methodologies are recommended for studying the thermodynamic stability and decomposition pathways of 2-oxopropyl 2-chloropropanoate?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (expected >150°C) under nitrogen.
  • Differential Scanning Calorimetry (DSC) : Identify exothermic peaks corresponding to ester degradation.
  • Kinetic Studies : Use Arrhenius plots to model degradation rates under accelerated aging conditions (e.g., 40–80°C) .

Q. How can enzymatic pathways, such as those involving 2-haloacrylate reductase, be utilized to study the biodegradation of 2-oxopropyl 2-chloropropanoate?

  • Methodological Answer :

  • Enzyme Assays : Incubate the ester with Burkholderia spp. WS cultures expressing 2-haloacrylate reductase (EC 1.3.1.103). Monitor NADPH consumption at 340 nm to quantify reductase activity .
  • Metabolic Pathway Mapping : Use 14C^{14}C-labeled ester to trace degradation products (e.g., 2-chloropropanoic acid) via HPLC-radiometric detection .

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